Home > Products > Screening Compounds P57002 > 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride - 1185130-65-7

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride

Catalog Number: EVT-2913797
CAS Number: 1185130-65-7
Molecular Formula: C20H23ClN4O2
Molecular Weight: 386.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

Compound Description: These are a series of amide compounds synthesized by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids. The compounds were characterized using analytical spectral techniques and evaluated for their antibacterial activity. []

Relevance: These compounds share the core structure of a substituted imidazole ring linked to a piperazine ring, which is also present in 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride. While the specific substituents on the imidazole and piperazine rings differ, the presence of this common structural motif makes these compounds relevant for comparison and potential structure-activity relationship studies.

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound is crystallized as the hydrochloride salt, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride. Its structure is compared to its fluorinated analogue, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

Relevance: Similar to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride, this compound contains a piperazine ring. The key difference is the substituent on the piperazine. While the target compound has a 1-methyl-1H-imidazol-2-yl group attached to the piperazine, this related compound features a (6-phenylpyridin-3-yl)methyl group. This difference highlights the impact of diverse substituents on the piperazine ring for potential pharmacological activities.

2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide

Compound Description: This compound is part of a series of N-(naphthalen-1-yl)propanamide derivatives that were synthesized and investigated for their antimicrobial activity. Notably, this particular compound exhibited antifungal activity against at least one fungal species at half the potency of the drug ketoconazole. []

Relevance: This compound shares a structural similarity with 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride in the presence of a naphthalene ring system. While the target compound features a naphthalen-2-yloxy moiety, this related compound includes a naphthalen-1-yl group. This difference in the attachment point of the naphthalene ring could lead to differences in their respective biological activities.

Ondansetron hydrochloride (1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one)

Compound Description: This compound is a selective 5-HT3 receptor antagonist, commonly used as an antiemetic drug for preventing nausea and vomiting associated with chemotherapy, radiotherapy, or surgery. [, , ]

Relevance: Ondansetron hydrochloride and 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride both contain a 2-methyl-1H-imidazol-1-yl moiety, although connected to different structural elements. Comparing these two compounds could provide insight into the role of the 2-methyl-1H-imidazol-1-yl group in their respective biological activities and target interactions. , ,

(R)- and (S)-methyl and ethyl esters of 1-(4-[(1-hydroxycarbonyl)-ethoxy]-benzyl)-1H-1,2,3-triazole

Compound Description: These are enantiomeric pairs of esters synthesized and tested as inhibitors of induced platelet aggregation in rabbits. The study aimed to identify their potential biological targets by comparing their structure-activity relationships with those of established inhibitors like SM-12502 and Dazoxiben. []

Relevance: While the overall structures differ significantly, both these esters and 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride represent research efforts into developing novel inhibitors for various biological processes. Comparing their structural features and pharmacological activities can contribute to understanding the design principles for effective inhibitors targeting different biological pathways.

2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one (AL01)

Compound Description: This compound belongs to a series of novel imidazole-5(4H)-one analogs synthesized and characterized using various spectroscopic techniques. Its molecular properties were predicted using computational tools, and its binding affinity to COX-1 and COX-2 enzymes was assessed through molecular docking studies. AL01 demonstrated potent anti-inflammatory activity in carrageenan-induced paw edema tests in rats, exceeding the activity of the reference drug diclofenac. []

Relevance: AL01 and 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride share the core structure of a substituted imidazole ring linked to a 4-methylpiperazine-1-yl moiety. Furthermore, both compounds incorporate a naphthalene ring system, although at different positions and with different linkage types. This structural similarity makes AL01 a valuable reference point for understanding the contribution of various substituents to the anti-inflammatory activity and potential applications of the target compound.

4-benzylidene-2-methyl-1-(4-methylpiperazin-1-yl)-1H-imidazol-5(4H)-one (AL02)

Compound Description: AL02 is another imidazole-5(4H)-one analog synthesized and studied alongside AL01. It also displayed potent anti-inflammatory activity comparable to AL01 in carrageenan-induced paw edema tests in rats. []

3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one (5a-p)

Compound Description: This series of 18 compounds was synthesized and evaluated for anticancer activity against four human cancer cell lines. []

Relevance: This series of compounds share the 4-substituted phenyl-piperazin-1-yl moiety with 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride. While the target compound possesses a 1-methyl-1H-imidazol-2-yl substituent on the piperazine, this series explores various phenyl substituents. This difference allows for analyzing the influence of different substituents at this position on the anticancer properties of the compounds.

7-{2-[1-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)-2-oxopropylidene]hydrazinyl}-4-methyl-2H-chromen-2-one (3n)

Compound Description: This compound is part of a series of N1-(coumarin-7-yl)amidrazones synthesized and evaluated for antitumor activity. It showed the most potent activity against MCF-7 and K562 cancer cells. []

Relevance: While structurally distinct from 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride, this compound is relevant because it also highlights the potential of piperazine derivatives in anticancer drug development.

1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone

Compound Description: This compound belongs to a series of azole-containing piperazine derivatives synthesized and tested for antibacterial, antifungal, and cytotoxic activities. It demonstrated remarkable broad-spectrum antimicrobial efficacy against all tested bacterial and fungal strains, comparable to the standard drugs chloramphenicol and fluconazole. []

Relevance: This compound shares the core structure of an imidazole-substituted piperazine with 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride, emphasizing the importance of this structural motif for antimicrobial activity. Comparing their structures and activities could contribute to understanding the structure-activity relationships and optimize the design of more potent antimicrobial agents.

1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(2-phenyl-1H-imidazol-1-yl)ethanone

Compound Description: Another azole-containing piperazine derivative from the same series as the previous compound, this compound also exhibited significant broad-spectrum antimicrobial activity against a range of bacterial and fungal strains. []

Relevance: Similar to the previous compound, this derivative shares the core structure of an imidazole-substituted piperazine with 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride, highlighting the crucial role of this structural motif in antimicrobial activity. The additional phenyl substituent on the imidazole ring allows for investigating the impact of further modifications on the imidazole ring on the activity profile of these compounds.

6,6'-methylene-bis-[9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one]

Compound Description: This compound, known as Related Substance B of Ondansetron hydrochloride, is used in the quality control of ondansetron hydrochloride, a 5-HT3 receptor antagonist. []

Relevance: This compound is structurally related to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride through the presence of the 2-methyl-1H-imidazol-1-yl moiety. While the overall structures are different, the shared presence of this group suggests a potential common element in their interactions with biological targets. Studying this compound alongside the target compound could provide insights into the role of the 2-methyl-1H-imidazol-1-yl group in their respective pharmacological activities and help optimize the design of novel 5-HT3 receptor antagonists.

2-[(4,5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3a-3e)

Compound Description: This series of carbazole derivatives was designed based on computational docking studies targeting eukaryotic topoisomerase-I. The compounds were synthesized and tested for their in vitro anticancer activity against a human breast cancer cell line (MCF-7). []

Relevance: While structurally distinct from 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride, these compounds are relevant because they highlight the potential of imidazole-containing compounds in anticancer drug development. Comparing their structural features and pharmacological activities could contribute to understanding the different strategies for designing anticancer agents targeting topoisomerase-I.

2-(9H-carbazol-9-yl)-N'-[{(4-substitutedphenyl)(piperazin-1-yl)}methyl]acetohydrazide (3a-3e)

Compound Description: This is another series of carbazole derivatives, designed and synthesized alongside the previous series, also evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line. []

Relevance: While structurally different from 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride, this series of compounds shares the piperazine ring as a structural element. The exploration of various phenyl substituents on the piperazine ring allows for analyzing the influence of different modifications at this position on the anticancer properties of the compounds. This information could be helpful in understanding the structure-activity relationships within the target compound and potentially optimizing its design for improved activity.

1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H-imidazolium chloride (CK-1649)

Compound Description: This compound is a class III antiarrhythmic agent, its structure served as a template for developing novel analogs with similar activity. The study investigated the structure-activity relationships within this class of compounds by preparing and testing 11 analogs on isolated canine cardiac Purkinje fibers and ventricular muscle tissue. []

Relevance: CK-1649 and 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride both feature a substituted imidazole ring as a central structural element. This shared feature, although within different overall structures, can be helpful in understanding the contribution of the imidazole ring to their respective pharmacological activities and could offer insights into the design of novel antiarrhythmic agents.

Relevance: This compound and 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride both contain a 2-methyl-1H-imidazol-1-yl moiety, although connected to different structural elements. Comparing these two compounds could provide insight into the role of the 2-methyl-1H-imidazol-1-yl group in their respective biological activities and target interactions.

1-(substituted)-2-({5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

Compound Description: This series of new 1,3,4-oxadiazole derivatives was synthesized and evaluated for antioxidant properties. []

Relevance: This series is related to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride through the presence of the (naphthalen-1/2-yloxy)methyl moiety. While the core heterocycle differs (oxadiazole vs. imidazole), the shared naphthalene-containing side chain suggests potential similarities in their physicochemical properties.

l-10-[(2-methyl-1H-imidazol-1-yl)methyl]-5,6,8,9,10,11-hexahydro-4H-pyrido[3,2,1-jk]carbazol-11-one hydrochloride (cilansetron)

Compound Description: This compound is a high-affinity 5-HT3 receptor antagonist currently undergoing clinical trials. Cilansetron displays a significantly higher binding affinity for 5-HT3 receptors (Ki = 0.19 nM) compared to ondansetron, along with a weak affinity for sigma receptors, muscarine M1 receptors, and 5-HT4 receptors. []

Relevance: Cilansetron shares the 2-methyl-1H-imidazol-1-ylmethyl moiety with 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride. The high affinity of cilansetron for 5-HT3 receptors suggests this structural feature may be crucial for binding to this receptor. Comparing cilansetron with the target compound could provide insights into the role of the 2-methyl-1H-imidazol-1-ylmethyl group in their pharmacological activity and potentially contribute to optimizing the design of novel and more potent 5-HT3 receptor antagonists.

6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-imidazo[2,1-b][3]benzazepine

Compound Description: This compound serves as an intermediate in the synthesis of alcaftadine, an H1 receptor antagonist used for treating allergic conjunctivitis. []

Relevance: This compound shares the piperidine ring as a structural element with 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride, although incorporated into different heterocyclic systems. Comparing their structures could provide insights into the impact of different ring systems on the pharmacological properties of these compounds.

(1-(4-substituted)-2-methyl-4-(1-naphthalen-2-yl)ethylidene)-1H-imidazol-5(4H)-one derivatives (4a, b)

Compound Description: These derivatives were synthesized from 2-methyl-4-(1-(naphthalen-2-yl)ethylidene)oxazol-5(4H)-one and screened for antioxidant activity. []

Relevance: These derivatives share the naphthalen-2-yl moiety with 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride. Although the core heterocycle and linker differ, the presence of this common structural element suggests potential similarities in their physicochemical properties and possible biological activities.

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (compound 1)

Compound Description: This compound is an apoptosis-inducing agent, its free base crystalline anhydrate, hydrate, solvate, hydrochloride salt, and sulfate salt forms are described for use as potential pharmaceutical ingredients. [, ]

Relevance: Although structurally distinct from 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride, this compound features a substituted piperazine ring as a core element. Comparing the structural features and biological activities of these two compounds can contribute to a broader understanding of the role of piperazine-containing compounds in various therapeutic applications. ,

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (nilotinib)

Compound Description: Nilotinib is a pyrimidylaminobenzamide agent with potent inhibitory activity against Bcr-Abl tyrosine kinase, used for treating chronic myeloid leukemia. []

Relevance: Nilotinib shares the 4-methyl-1H-imidazol-1-yl moiety with 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride. Although their structures are significantly different, the presence of this common element may indicate a shared pharmacophore responsible for interacting with specific targets. Comparing these two compounds could offer insights into the role of the 4-methyl-1H-imidazol-1-yl group in their respective pharmacological activities and potentially lead to the development of novel therapeutic agents targeting Bcr-Abl tyrosine kinase or similar targets.

Properties

CAS Number

1185130-65-7

Product Name

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone;hydrochloride

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.88

InChI

InChI=1S/C20H22N4O2.ClH/c1-22-9-8-21-20(22)24-12-10-23(11-13-24)19(25)15-26-18-7-6-16-4-2-3-5-17(16)14-18;/h2-9,14H,10-13,15H2,1H3;1H

InChI Key

FGBRSMPZVYYQNA-UHFFFAOYSA-N

SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.